molecular formula C29H22Br4N2O4 B11094719 2,2'-{methanediylbis[benzene-4,1-diylnitrilo(E)methylylidene]}bis(3,4-dibromo-6-methoxyphenol)

2,2'-{methanediylbis[benzene-4,1-diylnitrilo(E)methylylidene]}bis(3,4-dibromo-6-methoxyphenol)

Cat. No.: B11094719
M. Wt: 782.1 g/mol
InChI Key: GXEQAQYMULERJV-UHFFFAOYSA-N
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Description

3,4-DIBROMO-2-({[4-(4-{[(E)-1-(2,3-DIBROMO-6-HYDROXY-5-METHOXYPHENYL)METHYLIDENE]AMINO}BENZYL)PHENYL]IMINO}METHYL)-6-METHOXYPHENOL is a complex organic compound characterized by multiple bromine atoms and methoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-DIBROMO-2-({[4-(4-{[(E)-1-(2,3-DIBROMO-6-HYDROXY-5-METHOXYPHENYL)METHYLIDENE]AMINO}BENZYL)PHENYL]IMINO}METHYL)-6-METHOXYPHENOL typically involves multi-step organic reactions. The process begins with the bromination of phenolic compounds, followed by condensation reactions to introduce the imino and methoxy groups. Specific reaction conditions, such as temperature, solvent, and catalysts, are crucial to achieving high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination and condensation processes, utilizing continuous flow reactors to ensure consistent quality and efficiency. The use of advanced purification techniques, such as chromatography, is essential to remove impurities and obtain the desired compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

3,4-DIBROMO-2-({[4-(4-{[(E)-1-(2,3-DIBROMO-6-HYDROXY-5-METHOXYPHENYL)METHYLIDENE]AMINO}BENZYL)PHENYL]IMINO}METHYL)-6-METHOXYPHENOL undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the imino groups to amines.

    Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions, including temperature, solvent, and pH, are optimized based on the desired transformation.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines. Substitution reactions can introduce various functional groups, leading to a diverse array of derivatives.

Scientific Research Applications

3,4-DIBROMO-2-({[4-(4-{[(E)-1-(2,3-DIBROMO-6-HYDROXY-5-METHOXYPHENYL)METHYLIDENE]AMINO}BENZYL)PHENYL]IMINO}METHYL)-6-METHOXYPHENOL has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 3,4-DIBROMO-2-({[4-(4-{[(E)-1-(2,3-DIBROMO-6-HYDROXY-5-METHOXYPHENYL)METHYLIDENE]AMINO}BENZYL)PHENYL]IMINO}METHYL)-6-METHOXYPHENOL involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to these similar compounds, 3,4-DIBROMO-2-({[4-(4-{[(E)-1-(2,3-DIBROMO-6-HYDROXY-5-METHOXYPHENYL)METHYLIDENE]AMINO}BENZYL)PHENYL]IMINO}METHYL)-6-METHOXYPHENOL is unique due to its complex structure, which includes multiple bromine atoms, methoxy groups, and imino functionalities

Properties

Molecular Formula

C29H22Br4N2O4

Molecular Weight

782.1 g/mol

IUPAC Name

3,4-dibromo-2-[[4-[[4-[(2,3-dibromo-6-hydroxy-5-methoxyphenyl)methylideneamino]phenyl]methyl]phenyl]iminomethyl]-6-methoxyphenol

InChI

InChI=1S/C29H22Br4N2O4/c1-38-24-12-22(30)26(32)20(28(24)36)14-34-18-7-3-16(4-8-18)11-17-5-9-19(10-6-17)35-15-21-27(33)23(31)13-25(39-2)29(21)37/h3-10,12-15,36-37H,11H2,1-2H3

InChI Key

GXEQAQYMULERJV-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C(=C1O)C=NC2=CC=C(C=C2)CC3=CC=C(C=C3)N=CC4=C(C(=CC(=C4Br)Br)OC)O)Br)Br

Origin of Product

United States

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